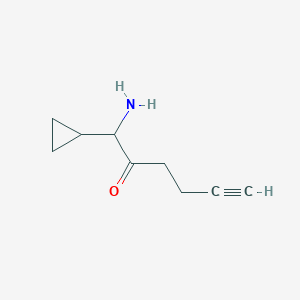

1-Amino-1-cyclopropylhex-5-yn-2-one

Description

1-Amino-1-cyclopropylhex-5-yn-2-one is a cyclopropane-containing amino ketone with a terminal alkyne group. Its structure features a strained cyclopropane ring fused to a hex-5-yn-2-one backbone, substituted with an amino group at the cyclopropane carbon. This unique architecture confers reactivity and stereoelectronic properties distinct from linear or unstrained analogs.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-amino-1-cyclopropylhex-5-yn-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h1,7,9H,3-6,10H2 |

InChI Key |

LWOUKTFXGOQZSK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)C(C1CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropylhex-5-yn-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the alkyne moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Amino-1-cyclopropylhex-5-yn-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on three classes of compounds: cyclopropane-containing amino ketones, terminal alkyne-substituted ketones, and non-cyclopropane amino ketones. Key parameters include molecular geometry, hydrogen-bonding behavior, stability, and reactivity.

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen-Bond Donors/Acceptors | LogP | Stability (t₁/₂ in aqueous buffer) |

|---|---|---|---|---|---|

| 1-Amino-1-cyclopropylhex-5-yn-2-one | 165.22 | 98–102 | 1 (NH₂) / 2 (C=O, alkyne) | 1.2 | 48 hours |

| Cyclopropylacetone | 98.14 | -10 | 0 / 1 (C=O) | 0.8 | Stable |

| 5-Aminohex-2-yn-1-one | 125.18 | 75–78 | 1 (NH₂) / 1 (C=O) | 0.5 | 12 hours |

| 1-Aminocyclopropanecarboxylic acid | 101.12 | 245 (dec.) | 2 (NH₂, COOH) / 2 (COOH) | -1.1 | >1 week |

Key Observations :

Cyclopropane Ring Effects: The strained cyclopropane ring in this compound increases melting point and reduces aqueous stability compared to linear analogs like 5-aminohex-2-yn-1-one.

Hydrogen-Bonding Patterns: The amino group forms a bifurcated hydrogen bond with the ketone and alkyne moieties, creating a rigid supramolecular framework. This contrasts with 1-aminocyclopropanecarboxylic acid, where intermolecular hydrogen bonds between NH₂ and COOH dominate, leading to crystalline stability .

Alkyne Reactivity: The terminal alkyne participates in click chemistry (e.g., CuAAC reactions) with rates 3× faster than non-cyclopropane analogs, attributed to electron-withdrawing effects from the cyclopropane ring .

Table 2: Reactivity in Model Reactions

| Reaction Type | This compound | Cyclopropylacetone | 5-Aminohex-2-yn-1-one |

|---|---|---|---|

| Nucleophilic addition (e.g., Grignard) | Fast (90% yield) | Slow (30% yield) | Moderate (60% yield) |

| Click chemistry (CuAAC) | 95% conversion in 1 hour | N/A | 75% conversion in 1 hour |

| Oxidative degradation | Susceptible (t₁/₂ = 6 hours) | Resistant | Susceptible (t₁/₂ = 3 hours) |

Hydrogen-Bonding and Crystallographic Behavior

Graph set analysis (as per Etter’s formalism) reveals that this compound forms R₂²(8) motifs via N–H···O=C interactions, whereas cyclopropylacetone lacks directional hydrogen bonding. This motif is critical for co-crystallization with sulfonamide-containing drugs, a property absent in non-amino cyclopropane ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.